molecular formula C7H6Cl2S B1367653 (2,6-Dichlorophenyl)methanethiol CAS No. 66279-47-8

(2,6-Dichlorophenyl)methanethiol

Cat. No.: B1367653
CAS No.: 66279-47-8
M. Wt: 193.09 g/mol
InChI Key: MRYKGHAIIFWEEQ-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6Cl2S It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with two chlorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,6-Dichlorophenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs under mild conditions, with the temperature maintained at around 0°C to 20°C .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s high purity and quality. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dichlorophenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dichlorophenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein functions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)methanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting biochemical pathways. The compound’s chlorine atoms also contribute to its reactivity, enabling it to participate in substitution reactions that alter molecular structures.

Comparison with Similar Compounds

  • 2,6-Dichlorobenzylthiol
  • 2,6-Dichlorobenzyl mercaptan
  • 2,6-Dichlorobenzenemethanethiol

Comparison: (2,6-Dichlorophenyl)methanethiol is unique due to the specific positioning of chlorine atoms and the presence of a thiol group. This combination imparts distinct reactivity and chemical properties compared to other similar compounds. For instance, the thiol group enhances its ability to form covalent bonds with biological molecules, making it more versatile in biochemical applications.

Properties

IUPAC Name

(2,6-dichlorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYKGHAIIFWEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552436
Record name (2,6-Dichlorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66279-47-8
Record name (2,6-Dichlorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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